Copteroside G
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Overview
Description
Copteroside G is a triterpene glycoside isolated from the epigeal part of the plant Climacoptera transoxana . It is a bisdesmosidic glycoside, meaning it contains two sugar moieties attached to the aglycone. The structure of this compound has been identified as gypsogenic acid 28-O-β-D-glucopyranoside 3-O-β-D-glucuronopyranoside .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copteroside G is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal part of Climacoptera transoxana using solvents and chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. The process would involve large-scale extraction and purification techniques similar to those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
Copteroside G undergoes various chemical transformations, including hydrolysis and methylation . Hydrolysis of this compound can yield gypsogenic acid and sugar moieties such as D-glucose and D-glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic conditions, such as sulfuric acid.
Methylation: Conducted using reagents like dimethyl sulfoxide and sodium hydride.
Major Products Formed
Hydrolysis: Gypsogenic acid, D-glucose, and D-glucuronic acid.
Methylation: Permethylated derivatives of the glycoside.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Copteroside G involves its interaction with specific molecular targets and pathways. As a glycoside, it may exert its effects by modulating enzyme activities or interacting with cell surface receptors . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Copteroside G is similar to other triterpene glycosides isolated from Climacoptera transoxana, such as Copteroside H . Both compounds share a similar aglycone structure but differ in their sugar moieties. Copteroside H contains an additional D-xylose residue compared to this compound . Other similar compounds include:
Copteroside B: Hedaragenin 3-O-β-D-glucopyranosiduronic acid.
Copteroside C: Hederagenin 3-O-[O-β-D-xylopyranosyl-(1 → 2)-β-D-glucopyranoside].
This compound is unique due to its specific sugar composition and potential bioactivities .
Properties
Molecular Formula |
C42H64O16 |
---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
6-[[4-carboxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O16/c1-37(2)13-15-42(36(54)58-33-29(48)26(45)25(44)21(18-43)55-33)16-14-39(4)19(20(42)17-37)7-8-22-38(3)11-10-24(41(6,35(52)53)23(38)9-12-40(22,39)5)56-34-30(49)27(46)28(47)31(57-34)32(50)51/h7,20-31,33-34,43-49H,8-18H2,1-6H3,(H,50,51)(H,52,53) |
InChI Key |
KXYRUPZAFWEWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
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